molecular formula C14H11NO5 B2986657 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole CAS No. 109161-83-3

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole

Cat. No.: B2986657
CAS No.: 109161-83-3
M. Wt: 273.244
InChI Key: WRKHLSYNBNPJLU-UHFFFAOYSA-N
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Description

5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole is a chemical compound supplied for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, known to be critical for the bioactivity of various molecules . Researchers utilize this core structure in diverse areas, including the design of novel auxin receptor agonists for plant physiology studies and the development of potential anti-tumor agents . As a building block, this compound can be used in organic synthesis and drug discovery programs to create novel molecules for screening against biological targets. Its structure suggests potential as an intermediate in the synthesis of more complex active compounds. Researchers are advised to consult the safety data sheet (SDS) and handle this product with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-nitrophenyl)methoxy]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-15(17)11-3-1-10(2-4-11)8-18-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKHLSYNBNPJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzodioxole Chemistry

The 1,3-benzodioxole (B145889) scaffold, also known as methylenedioxyphenyl, is a prominent structural motif found in a wide array of naturally occurring and synthetic compounds. researchgate.net This heterocyclic system, consisting of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, is a key component in numerous bioactive molecules, including pharmaceuticals, agrochemicals, and fragrances. researchgate.netpearson.com The presence of the benzodioxole unit can significantly influence a molecule's biological activity, often enhancing its therapeutic or pesticidal effects. researchgate.netpearson.com

In medicinal chemistry, benzodioxole derivatives have been investigated for a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. nih.gov The rigid, planar structure of the benzodioxole ring can facilitate interactions with biological targets such as enzymes and receptors. Furthermore, the oxygen atoms in the dioxole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule.

From a synthetic standpoint, the benzodioxole ring is a versatile building block. ccspublishing.org.cn It can be functionalized at various positions on the aromatic ring, allowing for the synthesis of a diverse library of derivatives. The synthesis of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole would likely involve the etherification of sesamol (B190485) (1,3-benzodioxol-5-ol), a naturally occurring benzodioxole derivative. ontosight.ai

Table 1: Physicochemical Properties of 1,3-Benzodioxole
PropertyValue
Molecular Formula C₇H₆O₂
Molar Mass 122.12 g/mol
Appearance Colorless liquid
Boiling Point 172-173 °C
Density 1.064 g/cm³

Note: Data is for the parent compound 1,3-benzodioxole and serves as a reference.

Significance of Nitrobenzyl Ether Moieties in Organic Synthesis

The nitrobenzyl ether group, particularly the 4-nitrobenzyl isomer present in 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, is of great importance in organic synthesis, primarily for its role as a photolabile protecting group. wikipedia.org Photolabile protecting groups, or "cages," are chemical moieties that can be cleaved from a molecule upon irradiation with light of a specific wavelength. nih.gov This property allows for the spatial and temporal control of the release of a protected functional group, which is highly valuable in multi-step synthesis and in the study of biological systems. nih.gov

The 4-nitrobenzyl group is typically stable under a variety of reaction conditions but can be efficiently removed by photolysis, often with near-UV light. upenn.edu The photocleavage mechanism involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a hemiacetal intermediate that subsequently breaks down to release the protected alcohol or phenol (B47542) and 4-nitrosobenzaldehyde. acs.org

The use of nitrobenzyl ethers as protecting groups is advantageous because the deprotection is a "traceless" process, meaning no additional chemical reagents are required for cleavage, thus avoiding potential side reactions and simplifying purification. wikipedia.org This feature is particularly useful in the synthesis of complex and sensitive molecules.

Table 2: Common Photolabile Protecting Groups and Their Cleavage Wavelengths
Protecting GroupTypical Cleavage Wavelength (nm)
o-Nitrobenzyl254-350
p-Nitrobenzyl~365
Coumarin-4-ylmethyl350-400
DMB (3',5'-dimethoxybenzoin)~350

Note: This table provides a general overview of common photolabile protecting groups for comparative purposes.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5 4 Nitrobenzyl Oxy 1,3 Benzodioxole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the benzodioxole ring, the 4-nitrobenzyl group, and the linking methylene (B1212753) bridge. The two protons of the methylenedioxy group (-O-CH₂-O-) in the benzodioxole ring are expected to produce a characteristic singlet. The protons on the benzodioxole aromatic ring would appear as a set of multiplets. The benzylic protons of the -O-CH₂-ArNO₂ bridge would also give rise to a singlet. The aromatic protons of the 4-nitrobenzyl ring would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement this data, showing separate signals for each unique carbon atom. Key resonances would include those for the methylenedioxy carbon, the carbons of the two distinct aromatic rings, and the benzylic carbon. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating ether and dioxole functionalities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Benzodioxole Aromatic C-H~6.3 - 6.8~101 - 115Three distinct proton signals expected in the aromatic region.
Methylenedioxy (-O-CH₂-O-)~5.9 - 6.0~101Characteristic singlet for the two equivalent protons.
Benzylic Methylene (-O-CH₂-Ar)~5.1~71A singlet integrating to two protons, deshielded by the adjacent oxygen and aromatic ring.
4-Nitrobenzyl Aromatic C-H (ortho to NO₂)~8.2~124A doublet due to coupling with the meta protons. Deshielded by the nitro group.
4-Nitrobenzyl Aromatic C-H (meta to NO₂)~7.6~128A doublet due to coupling with the ortho protons.
Benzodioxole Quaternary Carbons (C-O)-~142, ~148Carbons attached to the dioxole oxygens.
4-Nitrobenzyl Quaternary Carbons-~145, ~147Carbons attached to the CH₂ group and the NO₂ group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule.

The IR spectrum is expected to show strong, characteristic absorption bands for the nitro group (NO₂), typically around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). The ether linkage (Ar-O-CH₂) would produce strong C-O stretching bands in the 1250-1050 cm⁻¹ region. The benzodioxole group has several characteristic vibrations, including the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and various ring stretching modes (1600-1450 cm⁻¹). The methylene (-CH₂-) group of the dioxole ring also has specific wagging, twisting, and rocking vibrations. orientjchem.org

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and non-polar bonds of the aromatic rings. The symmetric stretching of the nitro group and the breathing modes of the benzene rings are often prominent in the Raman spectrum. scispace.com

Table 2: Key Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)TechniqueNotes
Aromatic C-H Stretch3100 - 3000IR, RamanAssociated with both aromatic rings.
Aliphatic C-H Stretch (Benzylic)2950 - 2850IR, RamanFrom the -O-CH₂- bridge.
NO₂ Asymmetric Stretch1550 - 1510IRStrong and characteristic of the nitro group.
NO₂ Symmetric Stretch1350 - 1330IR, RamanStrong in IR, may also be visible in Raman.
Aromatic C=C Stretch1610 - 1450IR, RamanMultiple bands corresponding to the vibrations of both rings.
Ar-O-C Asymmetric Stretch (Ether)1275 - 1200IRStrong band from the aryl ether linkage.
C-O-C Symmetric Stretch (Ether)1075 - 1020IRStrong band from the ether linkage.
C-N Stretch870 - 840IRVibration of the bond connecting the nitro group to the ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns. For this compound, techniques like Electron Ionization (EI-MS) would induce fragmentation, allowing for a detailed pathway analysis.

The molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The most common fragmentation pathway for benzyl (B1604629) ethers is the cleavage of the C-O bond. This would lead to two primary fragmentation routes. Cleavage could generate a 4-nitrobenzyl cation (m/z 136), which could further rearrange to the more stable nitrotropylium ion. This fragment is often the base peak in the spectrum. Alternatively, cleavage could yield a 1,3-benzodioxol-5-oxy radical and a subsequent 1,3-benzodioxol-5-ol (sesamol) derived cation (m/z 138). Other significant fragments would arise from the loss of the nitro group (-NO₂) or parts of it (-O, -NO).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
273[C₁₄H₁₁NO₅]⁺Molecular Ion [M]⁺
136[C₇H₆NO₂]⁺4-Nitrobenzyl cation (benzylic cleavage). Likely rearranges to the nitrotropylium ion. Often the base peak.
137[C₇H₅O₃]⁺1,3-benzodioxole-5-carbenium ion (after H transfer).
121[C₇H₅O₂]⁺Benzodioxole fragment after loss of oxygen.
106[C₇H₆O]⁺Fragment from 4-nitrobenzyl cation after loss of NO.
91[C₇H₇]⁺Tropylium ion, from the benzyl moiety after loss of NO₂.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com For this compound, a single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles.

The analysis is expected to confirm the connectivity of the molecule. It would likely show that the benzodioxole and nitrobenzene (B124822) rings are largely planar. nih.gov However, the five-membered dioxole ring itself is not perfectly flat but typically adopts a slight "envelope" conformation, with one of the oxygen atoms or the methylene carbon puckered out of the plane of the benzene ring to which it is fused. researchgate.net The crystal structure would also reveal the relative orientation of the two aromatic rings. Furthermore, this technique elucidates intermolecular interactions that stabilize the crystal lattice, such as potential weak C-H···O hydrogen bonds or π–π stacking between the aromatic rings of adjacent molecules. researchgate.net

Table 4: Expected Crystallographic Parameters for this compound

ParameterExpected Value / ObservationSignificance
Crystal SystemLikely monoclinic or triclinicDescribes the basic symmetry of the unit cell. mdpi.com
Dioxole Ring ConformationEnvelope or puckeredConfirms the non-planar nature of the five-membered ring. researchgate.net
Aromatic RingsEssentially planarAs expected for sp² hybridized carbon systems.
Dihedral AngleVariableDescribes the twist between the benzodioxole and nitrobenzyl planes.
Intermolecular InteractionsC-H···O hydrogen bonds, π–π stackingReveals how molecules pack together in the solid state. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is determined by its chromophores: the benzodioxole system and the 4-nitrobenzyl system.

The spectrum is expected to be a composite of the absorptions from both aromatic rings. Benzene derivatives typically show strong absorption bands corresponding to π → π* electronic transitions. science-softcon.de The 1,3-benzodioxole (B145889) moiety itself shows characteristic absorption bands in the UV region. The presence of the electron-withdrawing nitro group on the benzyl ring is expected to cause a red-shift (bathochromic shift) of the absorption bands to longer wavelengths compared to an unsubstituted benzyl group. This results in distinct absorption maxima (λ_max) that can be used for qualitative and quantitative analysis.

Table 5: Predicted Electronic Transitions for this compound

Predicted λ_max (nm)Transition TypeAssociated Chromophore
~260 - 280π → π4-Nitrobenzyl group
~290 - 300π → π1,3-Benzodioxole group

Computational and Theoretical Chemistry Studies of 5 4 Nitrobenzyl Oxy 1,3 Benzodioxole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. These calculations, often performed using methods like Hartree-Fock (HF) or post-HF methods, provide insights into the distribution of electrons within 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, which in turn governs its chemical behavior.

Detailed research findings from quantum chemical calculations would typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound This table is illustrative and contains plausible values for the specified compound based on general principles of quantum chemistry.

Parameter Value (Illustrative) Description
HOMO Energy -6.5 eV Highest Occupied Molecular Orbital energy, related to electron-donating ability.
LUMO Energy -2.1 eV Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.4 eV Indicator of chemical reactivity and stability.
Ionization Potential (I) 6.5 eV The energy required to remove an electron.
Electron Affinity (A) 2.1 eV The energy released when an electron is added.
Electronegativity (χ) 4.3 eV The tendency of the molecule to attract electrons.
Chemical Hardness (η) 2.2 eV Resistance to change in electron distribution.
Chemical Softness (S) 0.45 eV⁻¹ The reciprocal of chemical hardness, indicating higher reactivity.

These descriptors are invaluable for predicting how this compound might interact with other molecules, including biological targets. For instance, the electrophilicity index can suggest a propensity for reactions with nucleophiles.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of compounds like this compound to find its most stable three-dimensional conformation.

Once the geometry is optimized, DFT calculations can be employed to predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. While direct experimental and computational spectroscopic data for 5-[(4--Nitrobenzyl)oxy]-1,3-benzodioxole are scarce, studies on the closely related compound, 5-nitro-1,3-benzodioxole (B1580859), provide a solid basis for predicting its vibrational spectrum. nih.govnih.gov

The vibrational spectrum of this compound would be characterized by contributions from its three main structural components: the benzodioxole ring, the nitrobenzyl group, and the ether linkage.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Calculations of Analogous Compounds This table presents predicted vibrational frequencies based on published data for 5-nitro-1,3-benzodioxole and general spectroscopic correlations. nih.govnih.gov

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
Aromatic C-H stretch 3100 - 3000 Benzodioxole & Nitrobenzyl rings
Asymmetric NO₂ stretch ~1520 Nitro group
Symmetric NO₂ stretch ~1350 Nitro group
Aromatic C=C stretch 1600 - 1450 Benzodioxole & Nitrobenzyl rings
Asymmetric C-O-C stretch ~1250 Ether linkage
Symmetric C-O-C stretch ~1040 Benzodioxole ring

These predicted frequencies can guide the interpretation of experimental spectra and serve as a fingerprint for the identification of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent or a biological receptor.

The ether linkage in this compound allows for considerable rotational freedom between the benzodioxole and nitrobenzyl moieties. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is essential for understanding the molecule's shape and how it might bind to a specific target.

Furthermore, MD simulations can provide detailed insights into the intermolecular interactions between this compound and other molecules. For example, simulations in a water box can reveal how the molecule is solvated, identifying which parts are hydrophilic and which are hydrophobic. This information is critical for predicting its solubility and transport properties in biological systems. nih.gov

Table 3: Potential Intermolecular Interactions of this compound Explored by Molecular Dynamics This table is illustrative and describes the types of interactions that would be investigated for this compound.

Interaction Type Description Relevant Moieties
Hydrogen Bonding The nitro group and ether oxygen can act as hydrogen bond acceptors. Nitro group, Ether oxygen
π-π Stacking The aromatic rings can stack with other aromatic systems. Benzodioxole & Nitrobenzyl rings
van der Waals Forces General attractive or repulsive forces between the atoms of the molecule and its surroundings. Entire molecule

QSAR (Quantitative Structure-Activity Relationship) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. For a class of compounds including this compound, QSAR can be a powerful tool for predicting their activity and guiding the design of new, more potent analogues. nih.govmdpi.com

A QSAR model is developed by first calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

For this compound, relevant descriptors would likely include those related to its lipophilicity (e.g., logP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric features (e.g., molecular volume, surface area). Given the presence of the nitroaromatic group, descriptors related to its reduction potential could also be important, as the toxicity of many nitroaromatic compounds is linked to their metabolic reduction. nih.govnih.govmdpi.com

Table 4: Representative Molecular Descriptors for QSAR Modeling of Benzodioxole and Nitroaromatic Compounds This table lists descriptors commonly used in QSAR studies of compounds with similar functional groups. nih.govmdpi.com

Descriptor Class Example Descriptors Relevance to this compound
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges Influence electrostatic interactions and reactivity.
Lipophilic LogP, Molar refractivity Govern membrane permeability and transport.
Steric/Topological Molecular weight, Molecular volume, Wiener index Describe the size and shape of the molecule.

Once a predictive QSAR model is established, it can be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Reaction Pathway Energetics and Transition State Theory Calculations

Computational chemistry can be used to model the energetics of chemical reactions, providing insights into reaction mechanisms and predicting reaction rates. For the synthesis of this compound, which is typically formed via a Williamson ether synthesis, these calculations can be particularly informative. byjus.comwikipedia.org

The Williamson ether synthesis involves the reaction of an alkoxide (in this case, the deprotonated 5-hydroxy-1,3-benzodioxole) with an alkyl halide (4-nitrobenzyl halide). byjus.comwikipedia.org Computational methods can be used to map the potential energy surface of this reaction. This involves calculating the energies of the reactants, products, and any intermediates, as well as the energy of the transition state.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Transition State Theory (TST) uses the properties of the transition state to calculate the reaction rate constant. By computationally determining the structure and energy of the transition state, it is possible to gain a deeper understanding of the factors that influence the reaction rate.

Table 5: Key Energetic Parameters in a Hypothetical Reaction Pathway Calculation for the Synthesis of this compound This table is illustrative of the data that would be generated from a computational study of the reaction pathway.

Parameter Description
Energy of Reactants The total energy of 5-oxy-1,3-benzodioxole anion and 4-nitrobenzyl halide.
Energy of Transition State The energy of the highest point on the reaction pathway, where the C-O bond is partially formed and the C-Halide bond is partially broken.
Energy of Products The total energy of this compound and the halide anion.
Activation Energy (Ea) The energy difference between the transition state and the reactants.

These calculations can help in optimizing reaction conditions by identifying the factors that lower the activation energy, thus increasing the reaction rate and yield.

Exploration of Derivatives and Analogs of 5 4 Nitrobenzyl Oxy 1,3 Benzodioxole for Functional Exploration

Design and Synthesis of Modified Benzodioxole Scaffolds

The 1,3-benzodioxole (B145889) ring system is a common feature in a variety of biologically active molecules and serves as a versatile scaffold for chemical modification. rsc.orgontosight.ai The synthesis of the parent compound, 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, can be readily envisioned through a Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction would involve the nucleophilic substitution of a halide, typically 4-nitrobenzyl bromide, by the alkoxide of 5-hydroxy-1,3-benzodioxole (sesamol). wikipedia.orgmasterorganicchemistry.com

Modification of the benzodioxole scaffold itself offers a primary route for generating structural diversity. Strategies for this can include:

Substitution on the Aromatic Ring: Introducing various functional groups onto the benzene (B151609) ring of the benzodioxole moiety can significantly alter the molecule's steric and electronic properties. For instance, electrophilic aromatic substitution reactions could be employed to introduce groups such as halogens, nitro groups, or alkyl groups at positions 4, 6, or 7. Subsequent reactions, like Suzuki-Miyaura coupling, could then be used to introduce a wide array of aryl or heteroaryl substituents. worldresearchersassociations.comresearchgate.net

Modification of the Dioxole Ring: While less common, modifications to the methylenedioxy bridge could be explored. This might involve the synthesis of analogs with substituted methylene (B1212753) bridges, potentially influencing the planarity and electronic nature of the ring system.

A general synthetic approach to novel benzodioxole derivatives often starts with a functionalized catechol, which is then cyclized to form the dioxole ring. researchgate.net Alternatively, existing benzodioxole derivatives can be functionalized through various organic reactions. frontiersin.orgnih.gov

Table 1: Potential Modifications of the Benzodioxole Scaffold

Modification StrategyPotential Reagents and ConditionsDesired Outcome
Aromatic NitrationHNO₃/H₂SO₄Introduction of a nitro group on the benzene ring
Aromatic HalogenationNBS or NCSIntroduction of bromine or chlorine on the benzene ring
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseArylation of a halogenated benzodioxole scaffold
AcylationAcyl chloride, Lewis acidIntroduction of an acyl group on the benzene ring

Variation of the Nitrobenzyl Substituent: Impact on Electronic Properties

The 4-nitrobenzyl group is not merely a linker; its strong electron-withdrawing nature significantly influences the electronic properties of the entire molecule. frontiersin.org The nitro group's position on the benzyl (B1604629) ring is critical, and altering its location or introducing other substituents can fine-tune these electronic effects.

Variations to the nitrobenzyl moiety can include:

Positional Isomers: Moving the nitro group to the ortho or meta positions would alter the inductive and resonance effects on the benzylic ether linkage. datapdf.com

Additional Substituents: Introducing other electron-donating or electron-withdrawing groups on the nitrobenzyl ring can systematically modulate the electronic character. For example, adding a methoxy (B1213986) group (electron-donating) would counteract the effect of the nitro group to some extent, while adding a second nitro group would enhance its electron-withdrawing properties. rsc.org

These modifications are expected to impact the reactivity and stability of the benzylic ether bond. For instance, increased electron-withdrawing character on the benzyl ring could make the benzylic carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups could stabilize a developing positive charge on the benzylic carbon during certain reactions. rsc.org

Table 2: Predicted Electronic Impact of Nitrobenzyl Substituent Variations

Substituent VariationExpected Impact on Electronic PropertiesPotential Consequence
2-NitrobenzylSteric hindrance and altered electronic effectsModified reactivity and potential for photocleavage
3-NitrobenzylPrimarily inductive electron withdrawalDifferent electronic influence compared to the 4-nitro isomer
2,4-DinitrobenzylStronger electron-withdrawing effectIncreased reactivity of the benzylic position
4-AminobenzylElectron-donating groupDecreased reactivity of the benzylic position

Heterocyclic Ring Incorporations and Their Influence on Molecular Behavior

The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to introduce desirable physicochemical properties and biological activities. chemicalbook.com In the context of this compound, heterocyclic moieties could be appended to either the benzodioxole scaffold or the nitrobenzyl ring.

Methods for incorporating heterocyclic rings include:

Synthesis from Heterocyclic Precursors: Starting with a hydroxyl-substituted heterocyclic compound and reacting it with 4-nitrobenzyl bromide, or vice-versa, starting with a heterocyclic alcohol and reacting it with a functionalized 5-hydroxy-1,3-benzodioxole.

Building the Heterocycle onto the Scaffold: Using a functional group on the benzodioxole or nitrobenzyl ring as a handle to construct a heterocyclic ring. For example, a 1,3-dipolar cycloaddition reaction with an azide-functionalized benzodioxole could be used to form a triazole ring. worldresearchersassociations.comresearchgate.net

The introduction of heterocycles can influence properties such as solubility, hydrogen bonding capacity, and the potential for specific interactions with biological targets. For instance, incorporating a basic nitrogen-containing heterocycle like pyridine (B92270) or piperazine (B1678402) could enhance aqueous solubility and provide a site for salt formation.

Structure-Property Relationship (SPR) Investigations

Key aspects of SPR studies for these derivatives would include:

Lipophilicity: The introduction of polar or nonpolar functional groups will alter the molecule's lipophilicity (logP), which is a critical parameter for its behavior in biological systems.

Electronic Properties: As discussed, modifications to the nitrobenzyl ring and the benzodioxole scaffold will modulate the molecule's electronic profile, which can be quantified by parameters such as Hammett constants.

Conformational Analysis: The flexibility of the ether linkage allows for various conformations. The introduction of bulky substituents or rigid heterocyclic rings can restrict this conformational freedom, potentially leading to more specific interactions with a target.

By synthesizing a library of compounds with systematic variations and measuring their properties, a clearer understanding of the SPR can be developed, guiding the design of future analogs with desired characteristics. nih.gov

Development of Prodrug and Caged Compound Concepts from a Chemical Design Perspective

The 4-nitrobenzyl group is a well-known photocleavable protecting group, often used in the design of "caged" compounds. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.net Upon irradiation with UV light, the nitrobenzyl group can be cleaved, releasing the parent molecule—in this case, 5-hydroxy-1,3-benzodioxole. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.net This property allows for the spatio-temporal control of the release of the active molecule.

Furthermore, the nitro group can be susceptible to enzymatic reduction under hypoxic (low oxygen) conditions, a characteristic often exploited in the design of bioreductive prodrugs. rsc.orgresearchgate.netnih.govresearchgate.net The reduction of the nitro group to an amine can trigger a cascade reaction leading to the release of the parent molecule. rsc.orgresearchgate.net

From a chemical design perspective, derivatives of this compound could be explored as:

Photocaged Compounds: By attaching a biologically active molecule to the 5-hydroxy position of the benzodioxole, the 4-nitrobenzyl ether would act as a photolabile caging group.

Bioreductive Prodrugs: If the benzodioxole moiety were part of a cytotoxic agent, the 4-nitrobenzyl ether could serve as a hypoxia-targeting trigger. Modifications to the nitrobenzyl ring, such as the introduction of additional electron-withdrawing groups, could modulate the reduction potential and the rate of drug release. rsc.orgresearchgate.net

Table 3: Prodrug and Caged Compound Design Concepts

ConceptDesign StrategyActivation TriggerPotential Application
Photocaged Compound4-Nitrobenzyl ether as a protecting group for a bioactive benzodioxole derivativeUV LightControlled release of a bioactive agent in a specific location and time
Bioreductive Prodrug4-Nitrobenzyl ether as a trigger for drug releaseEnzymatic reduction under hypoxic conditionsTargeted drug delivery to hypoxic tissues, such as solid tumors

Supramolecular Chemistry and Materials Science Applications of 5 4 Nitrobenzyl Oxy 1,3 Benzodioxole and Its Derivatives

Non-Covalent Interactions and Self-Assembly Phenomena

The molecular architecture of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole is rich in features that can drive non-covalent interactions, which are fundamental to self-assembly processes. The key functional groups—the nitro group, the aromatic rings, the ether linkage, and the benzodioxole unit—are all expected to participate in a variety of weak interactions that can dictate the formation of ordered supramolecular structures.

The primary non-covalent forces at play are predicted to be:

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, C–H···O interactions are anticipated. The aromatic C-H bonds can act as weak donors, interacting with the oxygen atoms of the nitro group, the ether linkage, and the benzodioxole moiety, which are all potential acceptors.

π-π Stacking: The presence of two aromatic rings, the benzodioxole and the nitro-substituted benzene (B151609) ring, suggests a strong propensity for π-π stacking interactions. These can occur in either a face-to-face or offset arrangement, contributing significantly to the stability of self-assembled structures.

Dipole-Dipole Interactions: The nitro group imparts a strong dipole moment to the molecule. These dipole-dipole interactions, along with other electrostatic forces, will play a crucial role in the directional alignment of the molecules in a condensed phase.

The interplay of these interactions is expected to lead to the formation of well-defined supramolecular assemblies, such as one-dimensional stacks or two-dimensional layered structures in the solid state. The specific geometry of these assemblies will be highly dependent on the subtle balance of these non-covalent forces.

Table 1: Predicted Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorPredicted Energy (kJ/mol)
C–H···O Hydrogen BondAromatic C-HNitro O, Ether O, Dioxole O2 - 10
π-π StackingBenzodioxole RingNitrobenzyl Ring10 - 50
Dipole-DipoleNitro GroupNitro Group5 - 20

Host-Guest Chemistry and Molecular Recognition Elements

The structural features of this compound suggest its potential utility in host-guest chemistry. The molecule itself could act as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. The hydrophobic aromatic portions would likely be encapsulated within the host's cavity, driven by the hydrophobic effect in aqueous media.

Conversely, derivatives of this molecule could be designed to act as hosts. By incorporating recognition sites, such as crown ether moieties or other functionalities capable of specific interactions, these molecules could selectively bind to complementary guest species. The nitrobenzyl group, with its electron-withdrawing nature, can also influence the electron density of the aromatic ring, potentially tuning its ability to engage in charge-transfer interactions with electron-rich guest molecules.

Inclusion Compounds and Solid-State Architectures

In the solid state, this compound is expected to form interesting crystal packing arrangements, potentially leading to the formation of inclusion compounds. The molecule's shape and the distribution of its functional groups could allow for the entrapment of smaller solvent molecules within the crystal lattice.

The solid-state architecture will be governed by the principles of crystal engineering, where the predictable nature of non-covalent interactions is used to design specific crystal structures. The strong directional preferences of hydrogen bonds and π-π stacking interactions can be harnessed to create desired packing motifs. For instance, head-to-tail arrangements might be favored to optimize dipole-dipole interactions of the nitro groups. The study of the crystal structure of this molecule would provide valuable insights into the hierarchy and interplay of the various non-covalent forces.

Integration into Organic Electronic Materials (e.g., photoactive components, charge transfer complexes)

The electronic properties of this compound make it a candidate for integration into organic electronic materials. The nitrobenzyl moiety is a well-known electron-accepting group. This characteristic suggests that the molecule could participate in the formation of charge-transfer (CT) complexes with suitable electron-donating molecules. wikipedia.org In such complexes, there is a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov These CT complexes often exhibit interesting optical and electronic properties, such as intense coloration and enhanced conductivity. wikipedia.org

The benzodioxole group, on the other hand, can be considered as a moderately electron-rich aromatic system. The combination of an electron-accepting and a potentially electron-donating moiety within the same molecule could lead to interesting intramolecular charge-transfer characteristics upon photoexcitation. This property is desirable for applications in nonlinear optics and as photoactive components in organic solar cells or photodetectors. The ortho-nitrobenzyl group, in particular, is known to be a photoremovable protecting group, a feature that could be exploited in the design of photoresponsive materials. nih.gov

Table 2: Potential Electronic Properties and Applications

PropertyOriginPotential Application
Electron Acceptor4-Nitrobenzyl groupCharge-transfer complexes, n-type semiconductor
PhotoactivityIntramolecular charge transferOrganic photovoltaics, photodetectors
Photolabilityortho-Nitrobenzyl derivativesPhotoresists, controlled release systems

Role in Advanced Catalytic Systems (e.g., phase transfer catalysis, ligand design)

The structural motifs within this compound also suggest potential roles in catalysis. Benzodioxole derivatives have been utilized as ligands in transition metal catalysis. The oxygen atoms of the dioxole ring can coordinate to metal centers, and the aromatic backbone can be functionalized to tune the steric and electronic properties of the resulting ligand.

Analytical Methodologies for the Characterization and Quantification of 5 4 Nitrobenzyl Oxy 1,3 Benzodioxole in Complex Matrices

Chromatographic Techniques (e.g., HPLC, GC) with Advanced Detection

Chromatographic methods are fundamental for the separation and quantification of 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC):

Given the expected low volatility and potential for thermal degradation of this compound, reversed-phase HPLC (RP-HPLC) is a highly suitable technique. The separation is typically achieved on a C18 or C8 stationary phase. The mobile phase composition is a critical parameter that is optimized to achieve adequate retention and resolution. A gradient elution is often employed, starting with a higher proportion of a polar solvent (e.g., water) and gradually increasing the concentration of an organic modifier (e.g., acetonitrile or methanol).

Advanced detection methods enhance the sensitivity and selectivity of HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification, leveraging the chromophoric nature of the nitroaromatic and benzodioxole moieties. Fluorescence detection may also be applicable if the compound exhibits native fluorescence or can be derivatized with a fluorescent tag.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD at 275 nm

This table presents a hypothetical but typical set of starting conditions for method development.

Gas Chromatography (GC):

For GC analysis, the thermal stability of this compound is a key consideration. If the compound is sufficiently volatile and stable at elevated temperatures, GC can offer high resolution and sensitivity. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is generally used.

Advanced detection systems for GC include the Flame Ionization Detector (FID) for general-purpose quantification and the Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds like nitroaromatics.

Electrochemical Methods for Redox Potential Determination

Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. The nitro group (-NO₂) is electrochemically active and can be reduced in a stepwise manner. The reduction potential provides insights into the molecule's electronic structure and its potential for undergoing redox transformations in biological or environmental systems.

A typical CV experiment would involve dissolving the compound in an aprotic solvent containing a supporting electrolyte and scanning the potential. The resulting voltammogram would likely show a quasi-reversible or irreversible reduction peak corresponding to the formation of a nitro radical anion.

Table 2: Representative Electrochemical Data for a Nitroaromatic Compound

TechniqueParameterValue
Cyclic VoltammetryWorking ElectrodeGlassy Carbon
Reference ElectrodeAg/AgCl
Counter ElectrodePlatinum Wire
SolventAcetonitrile
Supporting Electrolyte0.1 M Tetrabutylammonium perchlorate
Scan Rate100 mV/s
Reduction Potential (Epc)-1.1 V (vs. Ag/AgCl)

This table provides an example of typical experimental conditions and expected results for the electrochemical analysis of a nitroaromatic compound similar to the target analyte.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the unambiguous identification and quantification of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the preferred method for the analysis of non-volatile and thermally labile compounds. An electrospray ionization (ESI) source is commonly used, which can generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, enabling the determination of the elemental composition of the analyte and its metabolites. Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions.

Gas Chromatography-Mass Spectrometry (GC-MS):

If the compound is thermally stable, GC-MS provides excellent chromatographic separation and sensitive detection. Electron ionization (EI) is the most common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used as a fingerprint for identification by matching against spectral libraries.

Table 3: Predicted Mass Spectral Fragmentation of this compound

m/z (Proposed Fragment)Structure
273[M]⁺ (Molecular Ion)
151[C₇H₅O₃]⁺ (Benzodioxole moiety)
136[C₇H₆NO₂]⁺ (Nitrobenzyl moiety)
121[C₇H₅O₂]⁺ (Loss of CH₂O from benzodioxole moiety)
106[C₇H₆N]⁺ (Loss of NO₂ from nitrobenzyl moiety)

This table presents hypothetical fragmentation patterns based on the chemical structure of the target compound.

Development of Novel Sensor Platforms

The development of novel sensor platforms for the rapid and on-site detection of nitroaromatic compounds is an active area of research. These sensors often rely on fluorescence quenching, colorimetric changes, or electrochemical signals upon interaction with the analyte.

Fluorescence-Based Sensors:

Many fluorescent polymers and metal-organic frameworks (MOFs) exhibit a decrease in fluorescence intensity in the presence of nitroaromatic compounds due to electron transfer processes. A sensor for this compound could be developed by designing a fluorophore with a high affinity and selective binding for this specific molecule.

Electrochemical Sensors:

Electrochemical sensors offer high sensitivity and portability. These sensors typically consist of a modified electrode surface that facilitates the electrochemical reduction of the nitro group. The resulting current change is proportional to the concentration of the analyte. The selectivity of these sensors can be enhanced by incorporating molecularly imprinted polymers (MIPs) that create specific recognition sites for the target molecule. The development of such sensors could enable real-time monitoring of this compound in various environments.

Emerging Research Frontiers and Future Perspectives for 5 4 Nitrobenzyl Oxy 1,3 Benzodioxole

Computational Design of Next-Generation Analogues

The rational design of novel molecules with tailored properties is a cornerstone of modern chemical research. For 5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole, computational chemistry offers powerful tools to predict the characteristics of its derivatives, thereby guiding synthetic efforts toward analogues with enhanced functionality.

Detailed research findings indicate that computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are pivotal in this endeavor. nih.govtandfonline.com QSAR models are particularly useful for understanding how structural modifications relate to the biological activity or toxicity of compounds. researchgate.netnih.govresearchgate.net For instance, studies on nitroaromatic compounds have successfully used QSAR to predict toxicity based on descriptors like hydrophobicity and electrophilicity. researchgate.netnih.gov Such models could be developed for this compound to screen virtual libraries of its derivatives, identifying candidates with potentially desirable biological profiles while minimizing adverse effects.

Molecular docking is another powerful in silico technique that can predict how a molecule binds to a biological target, such as a protein or enzyme. tandfonline.com This method has been applied to 1,3-benzodioxole (B145889) derivatives to investigate their potential as anticancer agents by simulating their interaction with proteins like tubulin. tandfonline.com By applying molecular docking to analogues of this compound, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity for specific therapeutic targets, accelerating the discovery of new drug candidates. nih.govresearchgate.net

The design process for next-generation analogues would involve systematic modification of the core structure. Key areas for modification include:

Substitution on the Benzodioxole Ring: Introducing different functional groups to alter electronic properties and steric profile.

Modification of the Nitrobenzyl Group: Varying the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups to modulate reactivity.

Alteration of the Ether Linkage: Replacing the ether oxygen with sulfur or an amino group to create thioether or amine analogues, respectively.

Table 1: Computational Approaches for Analogue Design
Computational MethodApplication to this compound AnaloguesKey Parameters/DescriptorsPotential Outcome
Quantitative Structure-Activity Relationship (QSAR)Predicting toxicity or biological activity based on chemical structure. nih.govresearchgate.netHydrophobicity (logP), LUMO energy, electrophilicity index. researchgate.netIdentification of analogues with potentially low toxicity and high efficacy.
Molecular DockingSimulating binding interactions with specific biological targets (e.g., enzymes, receptors). tandfonline.comBinding energy, hydrogen bond interactions, electrostatic interactions. tandfonline.comPrioritization of synthetic targets with high predicted binding affinity.
Density Functional Theory (DFT)Calculating electronic structure and predicting reactivity and spectroscopic properties. acs.orgHOMO/LUMO energies, electrostatic potential maps.Understanding of chemical stability and reaction mechanisms.

Sustainable Synthesis and Green Chemical Engineering Principles

The growing emphasis on environmental stewardship in the chemical industry necessitates the development of sustainable synthetic routes. For this compound, this involves reimagining its synthesis through the lens of green chemistry, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials.

The synthesis of this compound likely involves a Williamson ether synthesis, reacting a salt of 5-hydroxy-1,3-benzodioxole with 4-nitrobenzyl halide. numberanalytics.comorganic-synthesis.comjk-sci.com Traditional methods often rely on polar aprotic solvents and strong bases, which can be environmentally problematic. jk-sci.com Green chemistry principles offer several avenues for improvement:

Phase-Transfer Catalysis (PTC): This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often allowing the use of water as a solvent and reducing the need for volatile organic compounds (VOCs). researchgate.netcrdeepjournal.orgjetir.orgacs.org Using PTC for the etherification step could significantly improve the environmental profile of the synthesis. jetir.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields, leading to more energy-efficient processes. numberanalytics.com

Alternative Solvents: Exploring the use of benign solvents like ionic liquids or deep eutectic solvents can reduce the environmental impact associated with traditional organic solvents. numberanalytics.com

Another key aspect is the sustainable handling of the nitro group. The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry. numberanalytics.com Catalytic hydrogenation is a common method, but it often requires high pressure and temperature. numberanalytics.com Developing catalytic systems that operate under milder conditions is a key research goal. rsc.org Furthermore, biocatalysis, using enzymes like bacterial nitroreductases, presents an intriguing, environmentally friendly alternative for transforming the nitro group into other functionalities, such as amines, under gentle, aqueous conditions. researchgate.net

Table 2: Green Chemistry Strategies for Synthesis
Synthetic StepConventional MethodGreen AlternativePotential Benefits
Ether Formation (Williamson Synthesis)Strong base (e.g., NaH) in anhydrous polar aprotic solvent (e.g., DMF, DMSO). jk-sci.comPhase-transfer catalysis in a biphasic system; jetir.org Microwave-assisted reaction. numberanalytics.comReduced use of hazardous solvents, lower energy consumption, faster reaction times. researchgate.netacs.org
Nitro Group ReductionCatalytic hydrogenation with metal catalysts (e.g., Pd/C) at high pressure. numberanalytics.comPhotocatalytic reduction; rsc.org Biocatalysis using nitroreductases. researchgate.netMilder reaction conditions, higher selectivity, use of renewable catalysts. rsc.orgmdpi.com

Advanced Functional Materials Integration

The unique structural motifs within this compound—specifically the nitrobenzyl group—suggest its potential as a building block for advanced functional materials. The incorporation of this compound into polymeric or supramolecular architectures could yield materials with novel optical, electronic, or responsive properties.

The ortho-nitrobenzyl group is a well-known photolabile protecting group, meaning it can be cleaved by exposure to light. acs.orgnih.govacs.orgwikipedia.org While the target compound features a para-nitrobenzyl group, the broader class of nitrobenzyl compounds is recognized for its utility in creating photo-responsive materials. nih.gov Research in this area could explore whether the 4-nitrobenzyl ether linkage in polymers incorporating this molecule could be cleaved or otherwise altered upon irradiation, leading to applications in:

Photo-responsive Polymer Networks: Creating polymers that change their properties, such as solubility or mechanical strength, when exposed to light. nih.gov This could be useful for applications like photolithography or controlled-release systems. nih.gov

Smart Coatings: Developing coatings that can be modified or patterned on demand using light. nih.gov

Table 3: Potential Applications in Functional Materials
Material TypeKey Functional MoietyPrinciple of FunctionalityPotential Application
Photo-responsive Polymers4-Nitrobenzyl groupPotential for light-induced cleavage or structural change of the ether linkage. acs.orgnih.govDrug delivery systems, smart coatings, photopatterning. nih.gov
Functional CopolymersBenzodioxole and nitrobenzyl unitsIncorporation as a functional monomer to tailor polymer properties (e.g., refractive index, thermal stability). numberanalytics.comSpecialty plastics, optical films, advanced composites.
Surface ModificationEntire MoleculeAttachment to surfaces to alter properties like wettability or to serve as a platform for further chemical reactions.Sensors, biocompatible surfaces.

Interdisciplinary Research Opportunities

The full potential of this compound can best be realized through collaborations that bridge traditional scientific disciplines. The complexity of designing, synthesizing, and applying novel molecules and materials necessitates a convergence of expertise from various fields.

Computational and Synthetic Chemistry: A strong synergy exists between computational chemists who can design and model novel analogues in silico and synthetic organic chemists who can bring these designs to fruition in the laboratory. nih.gov This collaboration creates a feedback loop where experimental results inform and refine computational models, leading to a more efficient discovery process. nih.gov

Chemistry and Materials Science: The integration of this compound into polymers and other materials requires a close partnership between organic chemists and materials scientists. nih.gov Chemists can focus on synthesizing functionalized monomers, while materials scientists can investigate how these monomers influence the bulk properties of the resulting materials and develop methods for their processing and characterization. youtube.com

Chemistry and Biology/Pharmacology: If computational studies suggest potential biological activity, collaboration with biologists and pharmacologists will be essential. nih.govnih.gov This would involve in vitro and in vivo testing of new analogues to validate the computational predictions and to understand their mechanisms of action, potentially leading to new therapeutic agents. semanticscholar.orgnih.gov

Future research projects could involve teams of scientists working on multi-step challenges, from the initial computational design of a new analogue to its sustainable synthesis, its incorporation into a photo-responsive polymer, and finally, the testing of that material in a biological or technological application. Such an integrated approach will be crucial for translating fundamental chemical knowledge into practical innovations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.